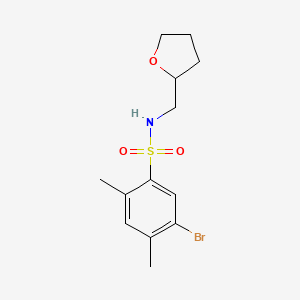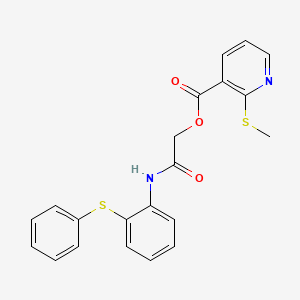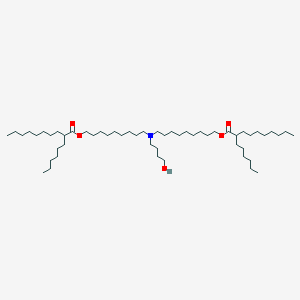![molecular formula C9H7Cl2N3O2S B13369076 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a triazole ring substituted with a sulfonyl group attached to a dichloromethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or other reduced forms.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological targets, leading to the modulation of biochemical pathways. These interactions can result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-4-methylpiperazine
- 2-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene
Comparison: 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both sulfonyl and triazole groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry. Additionally, the dichloromethylphenyl moiety can contribute to the compound’s biological activity, making it a potential candidate for drug development.
Propriétés
Formule moléculaire |
C9H7Cl2N3O2S |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H7Cl2N3O2S/c1-6-2-7(10)8(11)3-9(6)17(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Clé InChI |
GWFUBYYXHNIROQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NC=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369008.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)
![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)

![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369047.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)

![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)

